molecular formula C7H3Cl2F3O2S B13342509 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride

Cat. No.: B13342509
M. Wt: 279.06 g/mol
InChI Key: UMKBFDVMXPCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride group attached to a benzene ring substituted with chloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 3,4,5-trifluorobenzene followed by sulfonylation. One common method involves the reaction of 3,4,5-trifluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions to neutralize the hydrochloric acid byproduct.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3Cl2F3O2S

Molecular Weight

279.06 g/mol

IUPAC Name

2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2

InChI Key

UMKBFDVMXPCCOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.